3-Cyano-7-hydroxy-4-methylcoumarin

Catalog No.
S782839
CAS No.
2829-46-1
M.F
C11H7NO3
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-7-hydroxy-4-methylcoumarin

Fluorogenic assays using 4-methylumbelliferone suffer from high background at physiological pH due to pKa 7.8. CHMC (CAS 2829-46-1) resolves this with a pKa of 6.51, ensuring full fluorescence at pH 7.4. This enables continuous HTS without stop reagents. • pKa 6.51 → maximal signal at neutral pH. • Enhanced leaving-group capability → accurate kcat determination. • Excitation ~400 nm → reduced phototoxicity in live-cell imaging.

CAS Number

2829-46-1

Product Name

3-Cyano-7-hydroxy-4-methylcoumarin

IUPAC Name

7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3

InChI Key

GLGBPOSQDAZSIZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N

The exact mass of the compound 3-Cyano-7-hydroxy-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Cyano-7-hydroxy-4-methylcoumarin, 3-Cyano-4-methylumbelliferone, CHMC, 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile, 3-Cyano-4-methyl-7-hydroxycoumarin

Purity

≥98%

Package Size

250 mg, 1 g

3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is an advanced fluorogenic building block widely procured for the synthesis of highly sensitive enzyme substrates and fluorescent probes. Characterized by the presence of a strong electron-withdrawing cyano group at the C3 position of the coumarin core, this compound exhibits significantly altered photophysical and electronic properties compared to standard coumarins. In procurement and assay development, CHMC is prioritized for its low pKa, red-shifted excitation profile, and quantifiable leaving-group capabilities. These baseline attributes make it a critical precursor for synthesizing substrates used in high-throughput screening (HTS), directed enzyme evolution, and live-cell imaging, particularly where physiological pH compatibility and rapid enzymatic turnover are required [1].

Research Fit

Reported lower pKa than parent coumarin extends pH-compatible fluorescence range
Enantioselective hydrolysis by PON1 variants supports stereochemical screening
High melting point may support consistent physical form and handling

Substituting CHMC with the more common and less expensive 4-methylumbelliferone (4-MU) frequently leads to assay failure or severely compromised sensitivity in physiological environments. The primary failure mode stems from the pKa difference: 4-MU has a pKa of approximately 7.8, meaning it remains largely protonated and weakly fluorescent at a physiological pH of 7.4. Consequently, 4-MU-based assays suffer from low signal-to-noise ratios and are highly vulnerable to minor pH fluctuations. Furthermore, the higher pKa of 4-MU makes it a poorer leaving group, which artificially depresses the measured catalytic rates (kcat) of enzymes like phosphotriesterases. Buyers must procure the exact 3-cyano derivative to ensure complete ionization, peak fluorescence emission, and accurate kinetic reporting under standard biological assay conditions [1].

Substitution Risk

pKa difference from parent coumarin may shift pH-dependent fluorescence signal
Enantioselective hydrolysis profile may not transfer between coumarin scaffolds
Thermal behavior and crystalline form may differ, affecting reproducible handling

Complete Deprotonation and Signal Stability at Physiological pH

The 3-cyano substitution on CHMC exerts a strong electron-withdrawing effect that drastically lowers the pKa of the 7-hydroxyl group to 6.51, compared to a pKa of ~7.8 for the standard 4-MU baseline. At a physiological pH of 7.4, CHMC is predominantly in its highly fluorescent phenolate form (>85% ionized), whereas 4-MU remains largely protonated (<30% ionized). This quantitative shift ensures that CHMC-derived probes yield maximum fluorescence upon enzymatic cleavage without requiring a post-assay pH adjustment step (e.g., adding strong base), which is a mandatory and workflow-disruptive step for 4-MU substrates[1].

Evidence DimensionHydroxyl pKa and ionization state at pH 7.4
Target Compound DatapKa = 6.51 (>85% ionized at pH 7.4)
Comparator Or Baseline4-Methylumbelliferone (pKa ~ 7.8, <30% ionized at pH 7.4)
Quantified Difference1.3 log unit reduction in pKa, enabling direct continuous monitoring at pH 7.4.
ConditionsAqueous buffer, pH 7.4, continuous enzymatic assay conditions

Eliminates the need for assay-stopping pH adjustment steps, enabling real-time, continuous kinetic monitoring in high-throughput screening.

pKa Comparison
Data to verify
CHMC pKa 7.14±0.20 (predicted) vs parent 7.79–9.16
Supports fluorescence at broader pH range
Predicted value; experimental verification recommended

Enhanced Leaving Group Reactivity for Organophosphate Hydrolase Screening

In directed evolution studies of enzymes such as paraoxonase-1 (PON1) and phosphotriesterases, the leaving group ability of the fluorogenic reporter is critical for mimicking the reactivity of actual target substrates (e.g., nerve agents). Because the pKa of CHMC (6.51) is significantly lower than that of 4-MU, it functions as a highly reactive leaving group. Synthetic phosphotriester substrates incorporating CHMC exhibit elevated kcat values that more accurately reflect the enzyme's true hydrolytic efficiency against toxic organophosphates. Assays utilizing CHMC-based substrates successfully isolate active enzyme variants that would otherwise be missed if screened with slower-reacting 4-MU analogs [1].

Evidence DimensionLeaving group ability (correlated with pKa)
Target Compound DataCHMC leaving group (pKa 6.51)
Comparator Or Baseline4-MU leaving group (pKa ~7.8)
Quantified DifferenceCHMC provides a more reactive leaving group, yielding higher turnover numbers (kcat) that closely mimic toxic organophosphate hydrolysis.
ConditionsDirected evolution screening of PON1 and phosphotriesterases

Ensures that synthesized substrates accurately mimic the reactivity of real-world chemical threats, preventing false negatives in enzyme evolution screens.

Catalytic Efficiency
Reported
kcat/KM up to 25 mM⁻¹s⁻¹; 600‑fold enantioselectivity
Supports enantioselective PON1 screening
rePON1 variants, pH 8.0, 25°C

Red-Shifted Excitation for Reduced Background Autofluorescence

The extended conjugation provided by the 3-cyano group shifts the excitation maximum of CHMC to approximately 400–410 nm, moving it out of the deep ultraviolet (UV) range required by conventional coumarins. In contrast, 4-MU requires UV excitation at approximately 360 nm. This 40–50 nm red shift is highly advantageous in biological matrices, as excitation at 400 nm significantly reduces background autofluorescence from cellular proteins and nucleic acids, while also minimizing phototoxic damage to live cells during continuous imaging[1].

Evidence DimensionFluorescence excitation maximum
Target Compound Data~400–410 nm (Visible/Violet)
Comparator Or Baseline4-Methylumbelliferone (~360 nm, UV)
Quantified Difference40–50 nm red shift in excitation wavelength.
ConditionsStandard fluorometric analysis in aqueous buffer

Improves the signal-to-noise ratio in complex biological samples and extends cell viability during live-cell fluorescence microscopy.

Melting Point
Supplier data
300–304°C vs parent 188–192°C
May support consistent physical form and handling
Commercial data; independent verification advised

High Hydrophobicity for Cell-Permeant Probe Development

CHMC exhibits high molecular hydrophobicity compared to carboxylated or sulfonated coumarin derivatives. In microfluidic and cellular assays, CHMC demonstrates rapid diffusion across lipid membranes and oil phases. While this rapid diffusion causes it to leak from water-in-oil-in-water (w/o/w) droplets in certain compartmentalized assays, this exact property makes CHMC a highly suitable precursor for designing cell-permeant fluorogenic probes. Substrates synthesized from CHMC readily cross the plasma membrane of live cells, allowing for robust intracellular enzyme detection without the need for membrane-permeabilizing agents [1].

Evidence DimensionMembrane/oil-phase permeability
Target Compound DataRapid diffusion across hydrophobic barriers
Comparator Or BaselineSulfonated coumarins (e.g., 7-hydroxycoumarin-4-methanesulfonic acid)
Quantified DifferenceCHMC easily permeates lipid layers, whereas charged comparators are strictly retained in aqueous compartments.
ConditionsLive-cell intracellular assays and double-emulsion microdroplet systems

Dictates the compound's selection as a precursor for intracellular assays where the probe must passively diffuse into live cells.

Solvatochromism
Class-level
Excited-state dipole > ground state
Polarity-sensitive probe potential
Qualitative observation; further quantification needed

Synthesis of Substrates for Continuous High-Throughput Screening

Directly leveraging its low pKa (6.51), CHMC is the precursor of choice for synthesizing fluorogenic substrates (e.g., glycosides, esters) used in continuous HTS. Because the cleaved CHMC is fully fluorescent at pH 7.4, buyers can avoid adding stop-solutions, enabling real-time kinetic data acquisition in automated microplate platforms [1].

Directed Evolution of Organophosphate Hydrolases

Due to its enhanced leaving-group properties, CHMC is utilized to synthesize surrogate organophosphate substrates (like CMP-coumarin). These substrates are critical for screening libraries of engineered enzymes (such as PON1 or phosphotriesterases) to identify variants capable of degrading chemical nerve agents and agricultural pesticides [2].

Development of Live-Cell Intracellular Probes

Taking advantage of its high hydrophobicity and red-shifted excitation (400 nm), CHMC is procured to build cell-permeant probes. These probes passively enter cells and, upon enzymatic cleavage, allow for the monitoring of intracellular enzyme activity with minimal UV-induced phototoxicity and low background autofluorescence[3].

Application Fit

Application
Selection Property
Validation Focus
Intracellular fluorescence at neutral pH
pH-dependent fluorescence compatibility
Signal retention at pH 6.5–7.5
Enantioselective PON1 variant screening
Substrate stereochemical discrimination
Enantiomeric hydrolysis ratio in enzyme libraries
Fluorogenic substrate synthesis for hydrolases
Leaving-group thermal stability and purity
Signal-to-noise in enzyme assays
Polarity-sensitive fluorescent probe design
Solvatochromic response
Dipole moment characterization in solvents

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Cyano-7-hydroxy-4-methylcoumarin

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